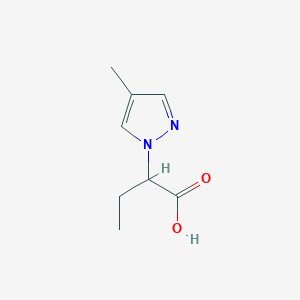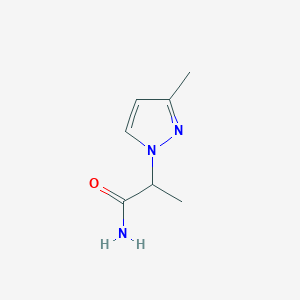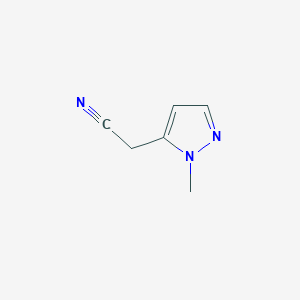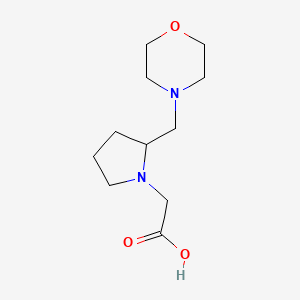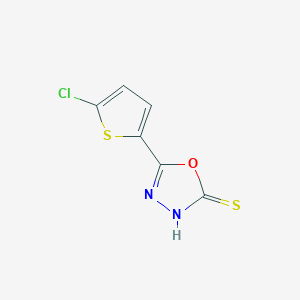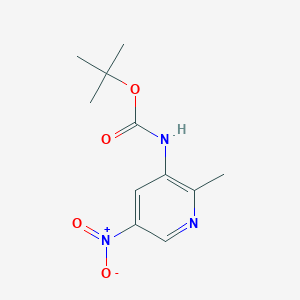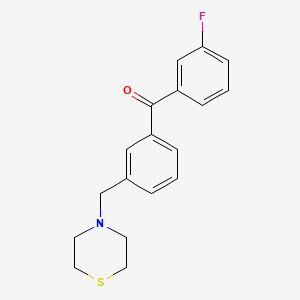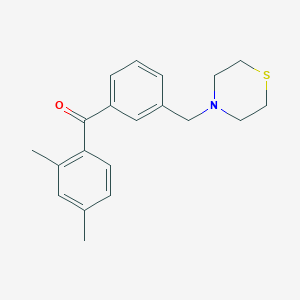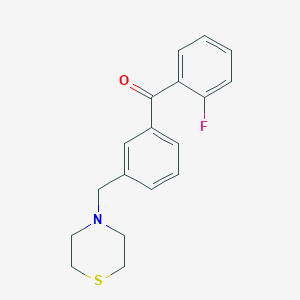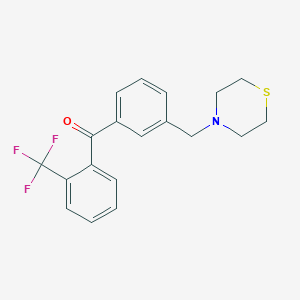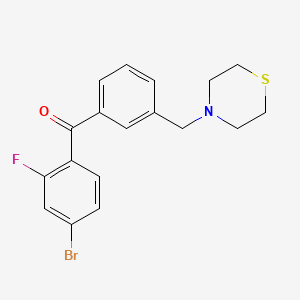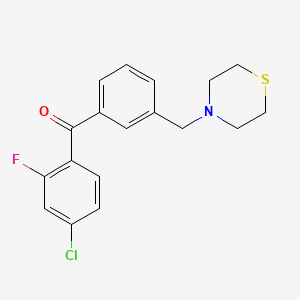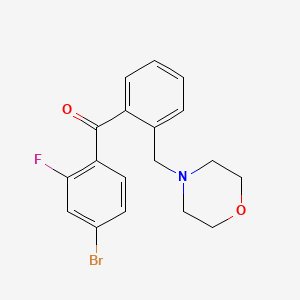
4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzophenone derivatives typically involves multi-step reaction sequences. For instance, the synthesis of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives from (4-hydroxy-aryl)-aryl methanones is described, highlighting the importance of specific substituents for the antiproliferative activity of these compounds . Similarly, the synthesis of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone from phenylacetic acid through bromination is another example of the synthetic routes employed for such compounds . These methods could potentially be adapted for the synthesis of "4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone" by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and X-ray diffraction studies. For example, the structure of a novel bioactive heterocycle was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction, revealing the conformation of the piperidine and morpholine rings and the planarity of the benzisoxazole ring . Similarly, the structure of 1-Bromo-4-(2,2-diphenylvinyl) benzene was characterized by 1H NMR, 13C NMR, IR, EI-MS, and XRD . These techniques would be essential in analyzing the molecular structure of "4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone" to confirm its conformation and electronic structure.
Chemical Reactions Analysis
The reactivity of benzophenone derivatives can be influenced by the presence of substituents on the aromatic rings. For instance, the antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and evaluated, indicating the role of substituents in chemical reactivity and biological activity . The chemical reactions involving these compounds are typically characterized by their selectivity and the influence of electronic and steric effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives, such as solubility, melting point, and photoluminescence, can be determined through experimental studies. For example, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states, indicating aggregation-induced emission characteristics . These properties are crucial for the practical applications of benzophenone derivatives in various fields.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
- A study by Al‐Ghorbani et al. (2017) focused on synthesizing novel morpholine conjugated benzophenone analogues. They found that certain derivatives exhibited significant antiproliferative activity against various types of neoplastic cells, suggesting potential applications in cancer research (Al‐Ghorbani et al., 2017).
Antimicrobial Activity
- Research by Balaji et al. (2017) described the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds. These compounds demonstrated antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Balaji et al., 2017).
Fluorescence and Imaging Studies
- A study by Li et al. (2003) discussed the synthesis of a benzophenone-based labeling compound for comparative imaging studies using PET and SPECT. This research highlights the application of fluorine-labeled benzophenones in advanced imaging techniques (Li et al., 2003).
- Zuo-qi (2015) investigated the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, revealing its potential in the development of novel fluorescent materials (Zuo-qi, 2015).
Photophore Applications
- The study by Dormán et al. (2016) explored the use of benzophenone photophores in various fields, including bioorganic chemistry and material science. Their unique photochemical properties make them suitable for light-directed covalent attachment processes in diverse applications (Dormán et al., 2016).
Synthesis of Organic Compounds
- The work by Faragher and Gilchrist (1976) on the generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones contributes to the synthesis of naphthalene derivatives, highlighting the role of benzophenone derivatives in organic synthesis (Faragher & Gilchrist, 1976).
Propiedades
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOPKGFYGJMCKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643553 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone | |
CAS RN |
898750-86-2 |
Source


|
| Record name | Methanone, (4-bromo-2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
